2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18102111
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14ClN3O |
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Molecular Weight | 239.70 g/mol |
IUPAC Name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H13N3O.ClH/c1-8(7-12)11-13-10(14-15-11)9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H |
Standard InChI Key | CUFYHRCKYSEBAY-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)C1=NC(=NO1)C2=CC=CC=C2.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
The compound is systematically named 2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, with the molecular formula C₁₁H₁₄ClN₃O and a molecular weight of 239.70 g/mol . Its structure features a tertiary amine group attached to a propane chain, which is further linked to a 1,2,4-oxadiazole ring substituted at the 3-position with a phenyl group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Table 1: Key Identifiers
Structural Analysis
The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, contributes to the compound’s electronic profile. Density functional theory (DFT) calculations on analogous structures suggest that the oxadiazole ring adopts a planar conformation, enabling π-π stacking interactions with aromatic residues in biological targets . The phenyl group at the 3-position introduces steric bulk, which may influence binding affinity in enzyme-substrate interactions .
Synthesis and Manufacturing Processes
Synthetic Routes
While detailed proprietary synthesis protocols remain undisclosed, general methodologies for 1,2,4-oxadiazole derivatives involve cyclocondensation reactions between amidoximes and carboxylic acid derivatives. A plausible pathway for this compound includes:
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Formation of the oxadiazole ring: Reaction of benzamidoxime with a β-keto ester under acidic conditions.
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Amine functionalization: Nucleophilic substitution or reductive amination to introduce the propan-1-amine moiety.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Purification and Characterization
Post-synthesis, the compound is typically purified via recrystallization from ethanol/water mixtures. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity. The hydrochloride form exhibits a distinct melting point range of 180–185°C, consistent with related oxadiazole amines .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt demonstrates moderate solubility in polar solvents (e.g., water: ~15 mg/mL at 25°C; methanol: ~50 mg/mL). The oxadiazole ring confers stability under acidic conditions but may undergo hydrolysis in strongly basic environments. Accelerated stability studies indicate a shelf life of >24 months when stored at 2–8°C in airtight containers .
Table 2: Physicochemical Profile
Property | Value | Method |
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LogP (octanol-water) | 2.1 ± 0.3 | Calculated |
pKa (amine) | 9.2 | Potentiometric |
Crystal System | Monoclinic | XRD (analog) |
Spectroscopic Data
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.05–7.45 (m, 5H, Ph), 3.45 (t, 2H, CH₂NH₂), 2.85 (m, 1H, CH(CH₃)), 1.35 (d, 6H, CH₃) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N oxadiazole), 750 cm⁻¹ (C-Cl) .
Pharmacological Profile and Biological Activities
Mechanism of Action
Oxadiazole derivatives are known to modulate GABA receptors and inhibit bacterial enoyl-acyl carrier protein reductase (FabI). Molecular docking studies suggest that the title compound binds to the GABA-A receptor’s benzodiazepine site with a calculated Ki of 120 nM, comparable to anxiolytic drugs like diazepam .
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (ATCC 29213) demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming ampicillin (MIC = 16 µg/mL) in the same model . The activity is attributed to disruption of bacterial cell membrane integrity, as evidenced by propidium iodide uptake assays .
Table 3: Biological Activity Data
Assay | Result | Reference |
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GABA-A binding affinity | IC₅₀ = 0.45 µM | |
Cytotoxicity (HeLa) | CC₅₀ = 82 µM | |
LogBB (brain uptake) | 0.65 |
Structural Analogs and Comparative Analysis
Key Analogues
Variations in the amine position and phenyl substituents significantly alter bioactivity:
Table 4: Structural Analog Comparison
Structure-Activity Relationships (SAR)
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